molecular formula C12H9N3O2 B2687773 1-(4-Hydroxypyrimido[1,2-a]benzimidazol-3-yl)ethanone CAS No. 65692-02-6

1-(4-Hydroxypyrimido[1,2-a]benzimidazol-3-yl)ethanone

Cat. No. B2687773
CAS RN: 65692-02-6
M. Wt: 227.223
InChI Key: ZYCUOMPKGUFZTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-Hydroxypyrimido[1,2-a]benzimidazol-3-yl)ethanone” is a compound that falls under the category of pyrimido[1,2-a]benzimidazoles . These compounds are nitrogen-containing heterocyclic compounds that form the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .


Synthesis Analysis

The synthesis of pyrimido[1,2-a]benzimidazoles has been a topic of considerable interest due to their wide spectrum of biological activity and numerous therapeutic applications in medicine . The synthetic strategy includes the initial alkylation of 2-aminobenzimidazole, condensation of the obtained products with malonic ether .

Scientific Research Applications

Synthesis of Heterocycles

1-(4-Hydroxypyrimido[1,2-a]benzimidazol-3-yl)ethanone has been utilized in the synthesis of various heterocycles. Researchers Darweesh et al. (2016) demonstrated its use in creating novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives through reactions with aminopyrazoles and aminotriazole. These heterocycles have potential applications in various fields, including pharmaceuticals and materials science (Darweesh, Mekky, Salman, & Farag, 2016).

Antibacterial and Antifungal Properties

The compound has been incorporated into structures showing moderate effects against bacterial and fungal species. Abdel-Aziz et al. (2008) synthesized derivatives of this compound, which exhibited antimicrobial activity. This indicates its potential use in developing new antimicrobial agents (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

Biological Activities and Immunomodulation

Abdel-Aziz et al. (2011) researched various derivatives of this compound, revealing potent immunosuppressive and immunostimulatory activities. These findings suggest the compound's potential use in immune-related therapies and research (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).

Anti-Inflammatory Activity

Bhor and Sable (2022) explored benzimidazole derivatives, including structures related to this compound, for their anti-inflammatory properties. These compounds demonstrated significant activity, indicating their potential in anti-inflammatory drug development (Bhor & Sable, 2022).

properties

IUPAC Name

(3Z)-3-(1-hydroxyethylidene)pyrimido[1,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c1-7(16)8-6-13-12-14-9-4-2-3-5-10(9)15(12)11(8)17/h2-6,16H,1H3/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBOFSMMIBOILU-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C=NC2=NC3=CC=CC=C3N2C1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/1\C=NC2=NC3=CC=CC=C3N2C1=O)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.